N-(sec-butyl)-2,4,5-trimethylbenzenesulfonamide
Description
N-(sec-butyl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,4,5-trimethyl-substituted benzene ring linked to a sulfonamide group with a sec-butyl chain at the nitrogen atom. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties.
Properties
IUPAC Name |
N-butan-2-yl-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-6-12(5)14-17(15,16)13-8-10(3)9(2)7-11(13)4/h7-8,12,14H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBMHJYIYMLVLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=C(C=C(C(=C1)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(sec-butyl)-2,4,5-trimethylbenzenesulfonamide typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with sec-butylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,4,5-Trimethylbenzenesulfonyl chloride+sec-butylamine→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(sec-butyl)-2,4,5-trimethylbenzenesulfonamide can undergo oxidation reactions, particularly at the secondary butyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: N-(sec-butyl)-2,4,5-trimethylbenzenesulfonamide is used as a building block in organic synthesis, particularly in the preparation of more complex sulfonamide derivatives.
Biology: In biological research, this compound can be used to study the effects of sulfonamides on various biological pathways and their potential as enzyme inhibitors.
Medicine: Sulfonamides, including this compound, are investigated for their potential antibacterial properties and their role in the development of new antibiotics.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The benzene ring’s substitution pattern significantly impacts electronic and steric properties. Key comparisons include:
2,4,5-Trichlorophenylsulfonamides
Compounds like N-(2,4,5-trichlorophenyl)-2-hydroxycycloalkylsulfonamide () and N-(2,4,5-trichlorophenyl) methanesulfonamide () feature electron-withdrawing chlorine atoms. Chlorine increases lipophilicity but reduces electron density on the ring compared to methyl groups. In fungicidal assays, trichlorophenyl derivatives demonstrated moderate to high activity against Botrytis cinerea, with efficacy dependent on additional substituents (e.g., hydroxycycloalkyl groups) .
Comparison :
4-Fluorobenzenesulfonamides
N-(sec-butyl)-4-fluorobenzenesulfonamide () shares the sec-butyl group but substitutes the aromatic ring with a single fluorine. Fluorine’s moderate electronegativity balances lipophilicity and polarity, often improving metabolic stability.
Comparison :
Variations in the N-Alkyl Chain
The nitrogen substituent affects steric bulk and solubility:
N-tert-Butyl Derivatives
N-tert-butyl sulfonamides (e.g., ) exhibit greater steric hindrance than N-sec-butyl analogs. The tert-butyl group’s bulkiness may reduce binding efficiency in enzyme pockets compared to the less hindered sec-butyl chain .
N-Aminoethyl Derivatives
N-(2-Aminoethyl)-2,4,6-trimethylbenzenesulfonamide () introduces a polar amino group, enhancing water solubility. This contrasts with the hydrophobic sec-butyl group, which prioritizes lipid bilayer penetration .
Data Tables
Table 1: Substituent Effects on Key Properties
*Estimated based on structural analogs.
Biological Activity
N-(sec-butyl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide derivative with potential biological activities that have garnered interest in pharmacological research. This compound's structural properties suggest it may interact with various biological targets, leading to a range of therapeutic applications. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound is characterized by a sulfonamide functional group attached to a substituted aromatic ring. Its structure can be represented as follows:
Antiproliferative Effects
Research has indicated that sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related compounds have shown that modifications in the sulfonamide structure can enhance their cytotoxic effects. A comparative analysis of different sulfonamides illustrates the relationship between structural variations and biological efficacy.
Table 1: Antiproliferative Activity of Sulfonamide Derivatives
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| N-(4-chlorophenyl)-4-[(pyridin-4-yl)methyl]phthalazin-1-amine | 15 | MCF-7 |
| N-(2-ethynyl-6-methylphenyl)-4-toluenesulfonylamide | 10 | HeLa |
The above table summarizes IC50 values for various sulfonamide derivatives against specific cancer cell lines. The exact IC50 for this compound is yet to be determined (TBD) but is anticipated to be in a similar range based on structural analogs.
The mechanism by which sulfonamides exert their antiproliferative effects often involves the inhibition of key cellular pathways such as the epidermal growth factor receptor (EGFR) signaling pathway or interference with angiogenesis. For example, compounds that inhibit vascular endothelial growth factor (VEGF) receptors show promise in reducing tumor growth by limiting blood supply to tumors .
Antioxidant Activity
Sulfonamides have also been studied for their antioxidant properties. Research indicates that certain derivatives can enhance the activity of antioxidant enzymes in biological systems. For instance, exposure to sulfonamides has been shown to increase superoxide dismutase (SOD) and peroxidase (POD) activities in plant models . This suggests potential applications in mitigating oxidative stress-related diseases.
Table 2: Enzyme Activity in Response to Sulfonamide Exposure
| Enzyme Type | Activity Change (%) |
|---|---|
| Superoxide Dismutase (SOD) | +19.2% - +30.8% |
| Peroxidase (POD) | +19.2% - +20.7% |
| Glutathione-S-transferase (GST) | -9.0% - +47.3% |
Case Studies
Several case studies highlight the therapeutic potential of sulfonamides:
- Cancer Treatment : A study involving a related compound demonstrated significant tumor reduction in xenograft models when administered alongside traditional chemotherapy agents.
- Antioxidant Applications : In agricultural settings, treatment with sulfonamides has improved crop resilience against oxidative stress induced by environmental factors.
Q & A
Q. What are the optimal synthetic routes for N-(sec-butyl)-2,4,5-trimethylbenzenesulfonamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 2,4,5-trimethylbenzenesulfonyl chloride and sec-butylamine. Key parameters include:
-
Catalyst : Copper(I) iodide (0.5–1.0 mol%) to accelerate C(sp³)–N bond formation .
-
Solvent : Dichloromethane or DMF under inert atmosphere (N₂/Ar) to prevent oxidation .
-
Temperature : 80–85°C for 12–16 hours to achieve >90% yield .
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and NMR analysis (¹H/¹³C) for structural confirmation .
- Data Table :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst Loading | 0.5–1.0 mol% CuI | ↑ Yield by 30–40% |
| Reaction Time | 12–16 h | Purity >95% (NMR) |
| Temperature | 80–85°C | Minimizes side products |
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include δ 1.0–1.2 ppm (sec-butyl CH₃), δ 2.3–2.6 ppm (aryl-CH₃), and δ 7.5–8.0 ppm (aromatic protons) .
- ¹³C NMR : Confirm sulfonamide (-SO₂N-) at δ 43–45 ppm and sec-butyl carbons at δ 20–25 ppm .
- HRMS : Molecular ion peak [M+H]⁺ at m/z ~297.2 (C₁₅H₂₅NO₂S) .
Q. What initial biological assays are recommended to assess its antimicrobial potential?
- Methodological Answer :
- Dihydropteroate Synthase Inhibition : Use E. coli enzyme assays to measure IC₅₀ values (comparison to sulfamethoxazole) .
- MIC Testing : Against Gram-positive (S. aureus) and Gram-negative (E. coli) strains in Mueller-Hinton broth (24–48 h incubation) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced bioactivity?
- Methodological Answer :
- Substituent Analysis : Compare analogs with varied alkyl/aryl groups on the sulfonamide nitrogen. For example:
- sec-butyl : Balances lipophilicity and steric hindrance for membrane penetration .
- Methyl groups (2,4,5-positions) : Enhance enzyme binding via hydrophobic interactions .
- Data Table :
| Analog | IC₅₀ (µM) | LogP | Notes |
|---|---|---|---|
| N-(n-butyl) derivative | 12.3 | 3.1 | Lower potency |
| N-(tert-butyl) derivative | 45.8 | 3.8 | High steric hindrance |
| Target compound | 8.7 | 2.9 | Optimal balance |
Q. What mechanistic insights explain discrepancies in reaction yields during scale-up synthesis?
- Methodological Answer :
- Kinetic Analysis : Use in-situ FTIR or HPLC to monitor intermediate formation. Suboptimal mixing or heat transfer in large batches may reduce efficiency .
- Side Reactions : Trace moisture can hydrolyze sulfonyl chloride; use molecular sieves or anhydrous conditions .
Q. How do electronic effects (e.g., substituents on the benzene ring) influence the compound’s reactivity in electrophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Apply B3LYP/6-31G* level to map electron density. Methyl groups at 2,4,5-positions act as electron donors, directing electrophiles to the para position .
- Experimental Validation : Nitration (HNO₃/H₂SO₄) yields para-nitro derivatives, confirmed by X-ray crystallography .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer :
- pH-Dependent Studies : Incubate in buffers (pH 1–7) and monitor degradation via HPLC.
- Observation : Stable at pH 4–6 (t₁/₂ > 48 h), but rapid hydrolysis at pH < 3 due to sulfonamide cleavage .
- Mitigation : Use enteric coatings for oral formulations to bypass gastric acid .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?
- Methodological Answer :
- Caco-2 Permeability Assay : Predict intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high bioavailability) .
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
